molecular formula C10H13NO3S B2885900 Ethyl 5-acetamido-3-methylthiophene-2-carboxylate CAS No. 353461-19-5

Ethyl 5-acetamido-3-methylthiophene-2-carboxylate

Cat. No. B2885900
CAS RN: 353461-19-5
M. Wt: 227.28
InChI Key: FNZQOTACSUUEAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-acetamido-3-methylthiophene-2-carboxylate is a chemical compound with the molecular formula C10H13NO3S . It has an average mass of 227.280 Da and a monoisotopic mass of 227.061615 Da . This compound is not intended for human or veterinary use and is typically used for research purposes.


Synthesis Analysis

The synthesis of thiophene derivatives, such as Ethyl 5-acetamido-3-methylthiophene-2-carboxylate, often involves the Gewald synthesis . This process involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The resulting aminothiophene derivatives are then further evaluated for their in vitro biological potentials .


Chemical Reactions Analysis

While specific chemical reactions involving Ethyl 5-acetamido-3-methylthiophene-2-carboxylate are not explicitly mentioned in the literature, thiophene derivatives are known to be involved in a variety of chemical reactions. For instance, they can undergo reactions involving the breakage and formation of O–H and O–D bonds during the rate-determining step .

Scientific Research Applications

Anti-Microbial Activity

Thiophene derivatives, including Ethyl 5-acetamido-3-methylthiophene-2-carboxylate, have been found to exhibit significant anti-microbial activity . For instance, certain compounds have shown potent antibacterial effects against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella typhi . They also displayed excellent antifungal activity against Candida albicans and Aspergillus niger .

Anti-Oxidant Activity

These compounds have also been evaluated for their antioxidant activity . Some of them exhibited excellent antioxidant activity when compared with ascorbic acid, a standard drug .

Anti-Corrosion Activity

Thiophene derivatives have been studied for their anticorrosion properties . Certain compounds showed high anticorrosion efficiency, making them potentially useful in industries that require corrosion-resistant materials .

Anti-Cancer Activity

Research has shown that some thiophene derivatives can exhibit cytotoxic activity against human lung cancer cell lines . This suggests potential applications in the development of new anti-cancer drugs .

Synthesis of New Compounds

Ethyl 5-acetamido-3-methylthiophene-2-carboxylate can be used in the synthesis of new thiophene analogs . These new compounds can then be evaluated for various biological activities, expanding the range of potential applications .

Material Science Applications

Thiophene and its derivatives have diverse applications in material science . Their unique chemical properties make them attractive for use in the development of new materials .

Future Directions

The future directions for research on Ethyl 5-acetamido-3-methylthiophene-2-carboxylate and similar compounds could involve further exploration of their synthesis, chemical properties, and potential biological activities. Given the interest in thiophene derivatives for their diverse biological effects , there is potential for future research to uncover new applications for these compounds in medicinal chemistry and other fields.

properties

IUPAC Name

ethyl 5-acetamido-3-methylthiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3S/c1-4-14-10(13)9-6(2)5-8(15-9)11-7(3)12/h5H,4H2,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNZQOTACSUUEAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)NC(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-acetamido-3-methylthiophene-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.